3-Hydrazinylpropan-1-ol dihydrochloride chemical properties and structure
3-Hydrazinylpropan-1-ol dihydrochloride chemical properties and structure
An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic compound of increasing interest to the medicinal chemistry and drug development sectors. Possessing both a nucleophilic hydrazinyl moiety and a versatile primary alcohol, it serves as a valuable building block for the synthesis of complex molecular architectures and novel heterocyclic entities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and characteristic reactivity. We present predictive spectroscopic analyses, a plausible laboratory-scale synthesis protocol, and an exploration of its applications as a strategic linker and synthon for creating potentially bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their discovery pipelines.
The Strategic Importance of the Hydrazinyl Group in Medicinal Chemistry
The hydrazide and hydrazine functionalities are cornerstones of modern medicinal chemistry, prized for their utility in constructing a wide array of pharmacologically active compounds.[1] These nitrogen-rich moieties are not merely passive structural elements; they are reactive handles that enable chemists to forge complex heterocyclic systems, which are prevalent in numerous approved drugs.[1][2] Hydrazides are effective substrates for synthesizing heterocycles such as pyrazoles, triazoles, and oxadiazoles, scaffolds known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5]
3-Hydrazinylpropan-1-ol emerges as a particularly strategic building block. Its dual functionality—a reactive hydrazine at one end of a propyl chain and a primary alcohol at the other—offers orthogonal chemical handles. This allows for stepwise, controlled modifications, making it an ideal candidate for use as a flexible linker in more complex drug modalities like Antibody-Drug Conjugates (ADCs) or as a foundational element for fragment-based drug design.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.
Structure and Nomenclature
3-Hydrazinylpropan-1-ol dihydrochloride is the salt form of the parent compound, where the two nitrogen atoms of the hydrazinyl group are protonated, each with a chloride counter-ion. This salt form typically enhances stability and water solubility compared to the free base.
Caption: Chemical structure of 3-Hydrazinylpropan-1-ol Dihydrochloride.
Physicochemical Data Summary
The following table summarizes key identifiers and computed properties for 3-Hydrazinylpropan-1-ol and its dihydrochloride salt. These values are essential for experimental design, including reaction solvent selection and analytical method development.
| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Reference(s) |
| CAS Number | 1258651-49-8 | 40440-12-8 | [6][7] |
| Molecular Formula | C₃H₁₂Cl₂N₂O | C₃H₁₀N₂O | [6][8] |
| Molecular Weight | 163.05 g/mol | 90.12 g/mol | [6][7] |
| SMILES | N/A | N(N)CCCO | [8] |
| InChIKey | N/A | WMRXHQRDCIXTCD-UHFFFAOYSA-N | [8] |
| XlogP (Predicted) | N/A | -1.3 | [8] |
| TPSA (Predicted) | N/A | 58.28 Ų | [7] |
| H-Bond Donors (Predicted) | N/A | 3 | [7] |
| H-Bond Acceptors (Predicted) | N/A | 3 | [7] |
| Storage Temperature | 2-8°C | -20°C | [6][7] |
Spectroscopic and Structural Characterization: A Predictive Guide
While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles. These predictions serve as a benchmark for researchers to validate their synthetic products.
Rationale for Spectroscopic Analysis
A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for unambiguous structure confirmation. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and fragmentation pattern.
Caption: Unique proton environments for ¹H NMR analysis of the free base.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of the free base in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the three methylene groups (a, b, c), plus exchangeable protons from the -OH and -NHNH₂ groups.
-
Signal (a) - Methylene adjacent to OH (~3.5-3.7 ppm): This signal is expected to be a triplet, shifted downfield due to the deshielding effect of the electronegative oxygen atom. It will be split by the adjacent methylene protons (b).[9]
-
Signal (b) - Central Methylene (~1.7-1.9 ppm): This signal will be the most complex, appearing as a quintet or multiplet. It is split by protons on both adjacent methylene groups (a and c).[9]
-
Signal (c) - Methylene adjacent to Hydrazine (~2.8-3.0 ppm): This signal should appear as a triplet, shifted downfield by the adjacent nitrogen atoms. It is split by the neighboring methylene protons (b).
-
-OH and -NH₂ Protons (variable): These protons are exchangeable and will appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 3-hydrazinylpropan-1-ol dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O will cause the -OH and -N⁺H₃ signals to exchange and disappear, which can be a useful diagnostic tool.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phasing, baseline correction, and integration. Reference the spectrum to the residual solvent peak.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to be simple, showing three distinct signals for the three unique carbon atoms in the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
O-H Stretch: A broad and strong absorption band around 3200-3600 cm⁻¹ is characteristic of the alcohol group.
-
N-H Stretch: One or two sharp to medium bands in the 3100-3500 cm⁻¹ region correspond to the hydrazine N-H bonds. In the dihydrochloride salt, these will be broadened and shifted, appearing as N⁺-H stretches.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region will indicate the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Using Electrospray Ionization (ESI) in positive mode, the free base is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 91.0866.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis and Purification Protocol
A robust and reproducible synthesis is paramount for obtaining high-purity material for research. The following section outlines a plausible and chemically sound synthetic route.
Synthetic Strategy Overview
A logical approach involves the nucleophilic substitution of a suitable 3-carbon electrophile with hydrazine, followed by acidification to form the dihydrochloride salt. A common and cost-effective starting material is 3-chloropropan-1-ol. The reaction with hydrazine hydrate provides the free base, which is then isolated and converted to the more stable salt form.
Caption: Proposed workflow for the synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride.
Step-by-Step Laboratory Synthesis Protocol
Causality Note: This protocol uses an excess of hydrazine hydrate to maximize the displacement of the chloride and minimize the formation of undesired dialkylated byproducts. The final step uses HCl to form the stable, crystalline dihydrochloride salt, which facilitates purification.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 3-5 equivalents).
-
Reagent Addition: Slowly add 3-chloropropan-1-ol (1 equivalent) to the stirring hydrazine hydrate. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, remove the excess hydrazine hydrate under reduced pressure. The resulting residue is the crude free base.
-
Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol. Cool the solution in an ice bath and slowly add a concentrated solution of HCl (e.g., 2.2 equivalents in isopropanol or ether) with vigorous stirring.
-
Isolation: The dihydrochloride salt should precipitate as a solid. Continue stirring in the cold for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold isopropanol or diethyl ether to remove residual impurities. Dry the white solid under vacuum to yield the final product.
Purity Validation
The identity and purity of the final product must be confirmed using the analytical techniques described in Section 3 (NMR, MS) and by measuring its melting point.
Chemical Reactivity and Synthetic Applications
The utility of 3-Hydrazinylpropan-1-ol dihydrochloride lies in the predictable reactivity of its hydrazinyl group, making it a valuable synthon for building bioactive molecules.
Key Reaction: Pyrazole Synthesis
A classic and powerful application of hydrazines is their condensation with 1,3-dicarbonyl compounds to form pyrazole rings, a common scaffold in pharmaceuticals.[5]
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazole
Causality Note: This reaction proceeds via a condensation mechanism where the more nucleophilic terminal nitrogen of the hydrazine attacks one carbonyl, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
-
Setup: In a round-bottom flask, dissolve 3-Hydrazinylpropan-1-ol dihydrochloride (1 equivalent) in a suitable solvent such as ethanol. Add a base (e.g., sodium acetate, 2 equivalents) to liberate the free base in situ.
-
Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) to the solution.
-
Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to isolate the desired pyrazole derivative.
Safety, Handling, and Storage
Hydrazine and its derivatives require careful handling due to their potential toxicity.[10][11]
-
Hazard Profile: Hydrazine derivatives are often classified as toxic if swallowed, inhaled, or in contact with skin.[10][11] They can be corrosive and cause severe skin and eye damage.[12] Some are suspected carcinogens and may cause allergic skin reactions.[11][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][14]
-
Storage: Store 3-Hydrazinylpropan-1-ol dihydrochloride in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The free base may be air-sensitive and require storage under an inert atmosphere.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
3-Hydrazinylpropan-1-ol dihydrochloride represents a valuable and versatile tool for the modern medicinal chemist. Its bifunctional nature provides a platform for creating diverse molecular structures, from fundamental heterocyclic scaffolds to complex linker-based therapeutics. The predictive analytical data and robust synthesis protocols outlined in this guide provide a solid foundation for researchers to incorporate this building block into their discovery programs, paving the way for the development of next-generation pharmaceuticals. Future research may focus on expanding its use in combinatorial libraries, developing novel linker technologies, and exploring its incorporation into targeted protein degraders and other advanced therapeutic modalities.
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